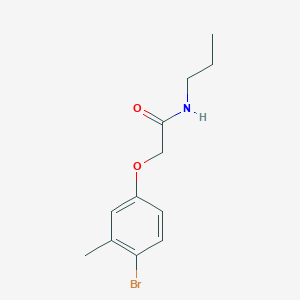
2-(4-bromo-3-methylphenoxy)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-propylacetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
2-(4-bromo-3-methylphenoxy)-N-propylacetamide acts as a competitive antagonist at the CB1 cannabinoid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects, many of which are related to the endocannabinoid system. This compound has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. Additionally, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an appetite suppressant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide in lab experiments is its potency and specificity as a CB1 cannabinoid receptor antagonist. This allows researchers to selectively block the activity of this receptor and study the effects of endocannabinoids on various physiological processes. However, one limitation of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
Orientations Futures
There are numerous future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and the endocannabinoid system. One potential area of investigation is the role of endocannabinoids in the regulation of mood and emotion. Another potential area of investigation is the potential therapeutic applications of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide, such as in the treatment of pain or obesity. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and other cannabinoid receptor antagonists, as well as their potential side effects and limitations.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-3-methylphenol with propylamine to form 2-(4-bromo-3-methylphenoxy)-N-propylamine. This intermediate is then acetylated with acetic anhydride to produce the final product, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound is a potent antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide can be used to study the effects of endocannabinoids on a wide range of physiological processes, including pain perception, appetite regulation, and mood.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJQFKQGSAFLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)
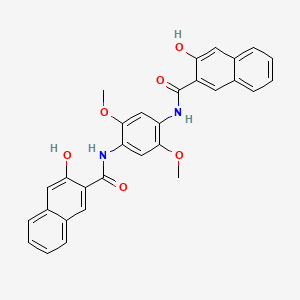
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
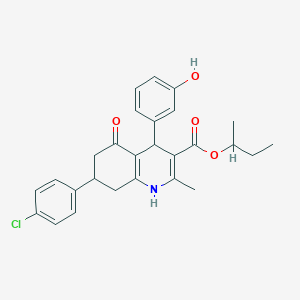
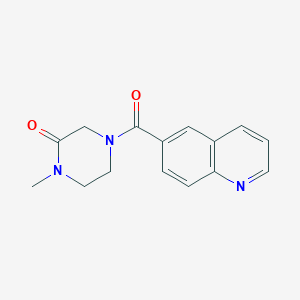

![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
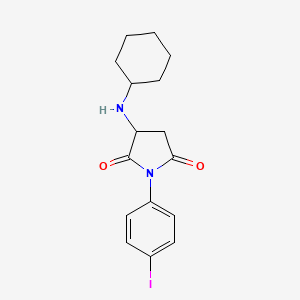
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
